1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a difluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a haloalkane.
Coupling of the Piperidine and Pyrrolidine Rings: The final step involves coupling the piperidine and pyrrolidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-ol
- 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-one
Uniqueness
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(21,22)19-8-4-11(5-9-19)18-7-6-12(20)10-18/h1-3,11-12,20H,4-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQFWLQJVPJVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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